molecular formula C5H6N2O3 B2558155 Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 2095343-59-0

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2558155
CAS RN: 2095343-59-0
M. Wt: 142.114
InChI Key: RQJWAHOXIZKHPT-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with an oxygen atom and two nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, depending on their substituents. For example, 4-methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substituents. For example, the boiling point of Methyl 3- (m-Tolyl)-1,2,4-oxadiazole-5-carboxylate is predicted to be 353.5±35.0 °C .

Mechanism of Action

Target of Action

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family It is known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate may also target similar pathogens.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the anti-infective properties of the compound.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may affect the biochemical pathways related to the survival and replication of pathogens.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the function of certain pathogens at the molecular and cellular level.

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazoles also depend on their specific structures. For example, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Future Directions

The future directions for research on 1,2,4-oxadiazoles are likely to involve the development of new synthetic methods and the exploration of their biological activities. Given their diverse biological activities, 1,2,4-oxadiazoles have potential for further refinement as anti-infective agents .

properties

IUPAC Name

methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWAHOXIZKHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

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